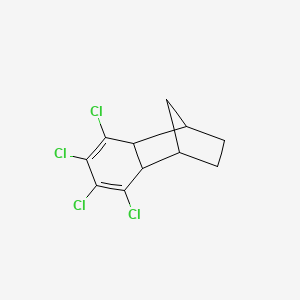
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is a chemical compound with the molecular formula C11H10Cl4 and a molecular weight of 284.0091 g/mol . This compound is primarily used in laboratory settings for various research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves multiple steps, typically starting with the chlorination of naphthalene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
化学反应分析
Types of Reactions
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated naphthoquinones, while reduction could produce partially dechlorinated derivatives .
科学研究应用
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
作用机制
The mechanism of action of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling mechanisms .
相似化合物的比较
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Similar in structure but lacks the chlorine atoms.
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-: Another related compound with different substituents.
Uniqueness
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research applications where such properties are required .
属性
CAS 编号 |
100100-93-4 |
|---|---|
分子式 |
C11H10Cl4 |
分子量 |
284 g/mol |
IUPAC 名称 |
3,4,5,6-tetrachlorotricyclo[6.2.1.02,7]undeca-3,5-diene |
InChI |
InChI=1S/C11H10Cl4/c12-8-6-4-1-2-5(3-4)7(6)9(13)11(15)10(8)14/h4-7H,1-3H2 |
InChI 键 |
KJAUMWPQIAANDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
规范 SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















